Chemical structure and properties of 4-Fluoro-3-(fluorosulfonyl)benzoic acid
Chemical structure and properties of 4-Fluoro-3-(fluorosulfonyl)benzoic acid
An In-depth Technical Guide to 4-Fluoro-3-(fluorosulfonyl)benzoic acid
Introduction: A Multifunctional Building Block in Modern Chemistry
4-Fluoro-3-(fluorosulfonyl)benzoic acid is a specialized aromatic compound distinguished by its unique trifunctional architecture: a carboxylic acid group, a fluorosulfonyl group, and a fluorine atom attached to the benzene ring. This strategic arrangement of functional groups imparts a distinct reactivity profile, positioning it as a valuable and versatile building block in medicinal chemistry, agrochemical synthesis, and materials science.[1][2][3] The strategic incorporation of fluorine is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[4][5] Furthermore, the presence of the sulfonyl fluoride moiety makes this molecule a prime candidate for Sulfonyl Fluoride Exchange (SuFEx) click chemistry, a powerful tool for forging robust connections between molecular fragments.[6] This guide provides a comprehensive technical overview of its structure, properties, reactivity, and applications for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
The molecular structure of 4-Fluoro-3-(fluorosulfonyl)benzoic acid is foundational to its chemical behavior. The electron-withdrawing nature of the fluorine atom and the fluorosulfonyl group significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.
Caption: 2D Chemical Structure of 4-Fluoro-3-(fluorosulfonyl)benzoic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 1934460-95-3 | [7] |
| Molecular Formula | C₇H₄F₂O₄S | [8] |
| Molecular Weight | 222.17 g/mol | [8] |
| InChI Key | SCMAXQNZFMDLCZ-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)F)S(=O)(=O)F | [9] |
| MDL Number | MFCD28968689 |[7] |
Physicochemical and Handling Properties
The compound is a solid at room temperature and requires specific storage conditions to maintain its integrity.[10] Its handling necessitates stringent safety protocols due to its corrosive and irritant nature.[7]
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid | [10] |
| Purity | Typically ≥95% | [10] |
| Storage Temperature | 2-8°C, under inert atmosphere | [10] |
| Shipping Temperature | Ambient | |
Table 3: Safety and Hazard Information
| Hazard Category | GHS Classification | Precautionary Codes (Examples) | Source(s) |
|---|---|---|---|
| Signal Word | Danger | ||
| Acute Toxicity | Harmful if swallowed (H302) | P270, P301+P310 | [7] |
| Skin | Causes severe skin burns and eye damage (H314), Causes skin irritation (H315) | P260, P280, P302+P352, P303+P361+P353 | [7][11] |
| Eyes | Causes serious eye damage | P280, P305+P351+P338 | [7][11] |
| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. | P260, P264, P271 | [7][12] |
| Storage | Store locked up in a well-ventilated place. Keep container tightly closed. | P403+P233, P405 |[7] |
This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling.[7]
Reactivity and Synthetic Utility
The utility of 4-Fluoro-3-(fluorosulfonyl)benzoic acid stems from its three distinct reactive sites, which can be addressed with high selectivity.
-
Carboxylic Acid: This group is a versatile handle for standard transformations. It readily participates in amide bond formation, esterification, or reduction to an alcohol or aldehyde, enabling its attachment to a wide variety of molecular scaffolds.[1]
-
Fluorosulfonyl Group: This is arguably the most significant functional group for advanced applications. It is a highly reactive electrophile, serving as a key precursor for sulfonamides and sulfonic esters. Crucially, it is a "SuFExable" hub, reacting efficiently with silyl ethers and other nucleophiles under "click chemistry" conditions. This allows for the rapid and robust assembly of complex molecules.[6]
-
Aromatic Ring: The benzene ring is activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the attached functional groups. This allows for the potential displacement of the C4-fluorine atom by suitable nucleophiles under specific conditions.
Caption: Synthetic utility of 4-Fluoro-3-(fluorosulfonyl)benzoic acid.
Synthesis and Experimental Protocols
While a specific, published synthesis for 4-Fluoro-3-(fluorosulfonyl)benzoic acid is not detailed in the provided results, its synthesis can be inferred from established methodologies for analogous compounds. A plausible route involves the functionalization of a fluorinated benzoic acid precursor. For instance, the nitration of 4-fluorobenzoic acid is a known procedure, which could be followed by reduction of the nitro group to an amine, diazotization, and subsequent introduction of the fluorosulfonyl group via a Sandmeyer-type reaction with SO₂ and a fluoride source.[13]
Representative Protocol: Amide Coupling
This protocol outlines a general procedure for coupling the carboxylic acid moiety with a primary amine, a common step in constructing larger molecules for drug discovery.
Objective: To synthesize an N-alkyl/aryl amide derivative of 4-Fluoro-3-(fluorosulfonyl)benzoic acid.
Materials:
-
4-Fluoro-3-(fluorosulfonyl)benzoic acid
-
Primary amine (e.g., aniline or benzylamine)
-
Coupling agent (e.g., HBTU, HATU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard glassware for organic synthesis
Methodology:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Fluoro-3-(fluorosulfonyl)benzoic acid (1.0 eq.) in the chosen anhydrous solvent.
-
Activation: Add the coupling agent (1.1 eq.) and the organic base (2.0 eq.) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the primary amine (1.0-1.1 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).[14][15]
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure amide.[14]
Caption: General workflow for amide coupling reaction.
Applications in Research and Drug Development
The unique combination of functional groups makes this compound a high-value intermediate.
-
Medicinal Chemistry: As a fluorinated building block, it is used in the synthesis of novel therapeutic agents.[1] The fluorine atoms can improve drug-like properties, while the carboxylic acid and sulfonyl fluoride groups provide handles for attaching the molecule to various pharmacophores or for creating covalent inhibitors.[4][5]
-
Covalent Inhibitors: The fluorosulfonyl group is an electrophilic "warhead" that can form a stable covalent bond with nucleophilic residues (like serine, threonine, or lysine) in a protein's active site. This makes it a valuable tool for designing highly specific and potent enzyme inhibitors.
-
Click Chemistry: Its role in SuFEx click chemistry allows for its use in creating diverse chemical libraries for high-throughput screening or for linking molecules to proteins and other biomolecules.[6]
Conclusion
4-Fluoro-3-(fluorosulfonyl)benzoic acid is more than just a simple aromatic acid. It is a sophisticated, trifunctional chemical tool designed for modern synthetic challenges. Its combination of a traditional carboxylic acid handle with a modern SuFExable sulfonyl fluoride group, all on a metabolically relevant fluorinated scaffold, ensures its continued importance in the fields of drug discovery, chemical biology, and materials science. The insights and protocols presented in this guide offer a foundation for researchers to harness the full synthetic potential of this versatile compound.
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